Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that selectively targets BCR/ABL. [, , ] It is a potent inhibitor of the Abelson (c-Abl) tyrosine kinase and discoidin domain receptors (DDR1/2). [, ] This compound is FDA-approved for treating chronic myeloid leukemia (CML). [, , ] Research suggests it may also have potential in treating Alzheimer's disease, Parkinson's disease, and other conditions. [, , , , ]
Nilotinib-d6 is classified under the category of chemical compounds known as protein tyrosine kinase inhibitors. It specifically inhibits the BCR-ABL tyrosine kinase, which is implicated in the pathogenesis of chronic myelogenous leukemia due to the Philadelphia chromosome abnormality. The synthesis and characterization of Nilotinib-d6 are crucial for research applications in pharmacology and medicinal chemistry.
The synthesis of Nilotinib-d6 involves several methods aimed at incorporating deuterium into the Nilotinib molecule:
Nilotinib-d6 has a molecular formula of C28H22F3N7O, with a molecular weight of 535.6 g/mol. The structure includes several functional groups that contribute to its activity as a kinase inhibitor. The presence of trifluoromethyl and pyrimidine moieties are significant for its binding affinity to target kinases. The structural representation includes multiple aromatic rings that stabilize the molecule through π-π interactions with enzyme active sites .
Nilotinib-d6 undergoes various chemical reactions typical for organic compounds:
Nilotinib-d6 exerts its therapeutic effects primarily by inhibiting BCR-ABL tyrosine kinase activity, which is crucial for the proliferation of leukemic cells. This inhibition leads to reduced cell growth and promotes apoptosis in affected cells. Additionally, Nilotinib-d6 may also target other kinases such as c-KIT and platelet-derived growth factor receptor, enhancing its efficacy against multiple malignancies .
Nilotinib-d6 has several important applications across various fields:
Nilotinib-d6 is a deuterated analog of the tyrosine kinase inhibitor nilotinib (AMN107), specifically designed as an internal standard for mass spectrometry-based assays. Its molecular formula is C28H16D6F3N7O, with a molecular weight of 535.55 g/mol [3] [5]. The compound features six strategically placed deuterium atoms (denoted as [²H] or D) that replace hydrogen atoms at specific molecular positions: three deuterium atoms on the methyl group (-CD3) and one deuterium at each of three aromatic positions (2,3,6-trideuterio-4-(trideuteriomethyl)benzamide moiety) [5] [6]. This isotopic distribution is confirmed by the IUPAC name: 2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide [6].
The core chemical structure retains nilotinib's essential pharmacophore elements:
Deuterium incorporation minimally alters steric parameters while significantly modifying vibrational frequencies and bond dissociation energies. This isotopic substitution enhances metabolic stability at the labeled positions without substantially altering the molecule's three-dimensional conformation or target-binding affinity [5] [10]. The CAS registry number 1268356-17-7 uniquely identifies this deuterated compound, distinguishing it from the non-deuterated parent drug (CAS 641571-10-0) [3] [8].
Table 1: Key Structural Parameters of Nilotinib-d6
Parameter | Specification |
---|---|
Molecular Formula | C28H16D6F3N7O |
Molecular Weight | 535.55 g/mol |
Deuterium Positions | Methylphenyl group (-CD3 and aromatic D) |
Exact Mass | 535.2215 Da |
SMILES Notation | [2H]c1c([2H])c(c(Nc2nccc(n2)c3cccnc3)c([2H])c1C(=O)Nc4cc(cc(c4)C(F)(F)F)n5cnc(C)c5)C([2H])([2H])[2H] [5] |
The synthesis of nilotinib-d6 follows a multi-step organic pathway that parallels non-deuterated nilotinib production, with critical modifications for site-specific deuterium incorporation [5] [10]. The deuterated methylphenyl moiety is introduced either through:
The building block strategy provides superior regiochemical control, minimizing isotopic scrambling. Post-synthetic purification employs flash chromatography on silica gel columns to isolate the deuterated target compound [2] [6]. Reaction yields are typically 15–20% lower than non-deuterated synthesis due to deuterium isotope effects on reaction kinetics, particularly noticeable in nucleophilic substitution and cyclization steps where C-D bond cleavage becomes rate-limiting [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1